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Compound of Interest

Compound Name:
1-Benzyl-4-(4-

methoxyphenyl)piperidine

CAS No.: 13314-69-7

Cat. No.: B081057 Get Quote

The biological efficacy of 1-benzyl-4-(4-methoxyphenyl)piperidine is dictated by three distinct

structural domains, each responsible for specific interactions within G-protein coupled

receptors (GPCRs) and chaperone proteins:

The Piperidine Core (Basic Center): The nitrogen atom of the piperidine ring has a pKa of

approximately 9.5, ensuring it is protonated at physiological pH. This cationic center is strictly

required to form a critical salt bridge with highly conserved aspartate residues (e.g., Asp126

in the σ1 receptor and Asp79 in the D2 receptor).

The N-Benzyl Moiety (Lipophilic Anchor): The N-substituent chain length is the primary driver

of receptor selectivity. SAR studies demonstrate that a one-carbon spacer (benzyl) between

the basic nitrogen and the phenyl ring yields optimal affinity and extreme selectivity for the

σ1 receptor over the σ2 receptor[2]. Extending this chain to four carbons (e.g., N-

phenylbutyl) drastically reduces target affinity[2].

The 4-(4-Methoxyphenyl) Group (H-Bond Acceptor): The methoxy substitution on the para-

position of the phenyl ring introduces a hydrogen-bond acceptor while increasing the

electron density of the aromatic ring. This enhances π-π stacking interactions within

hydrophobic binding pockets, directly mimicking the binding kinetics of the 4-(4-fluorophenyl)

group found in selective serotonin reuptake inhibitors (SSRIs) like paroxetine[3].
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Primary Biological Targets and Mechanisms of
Action
A. Sigma-1 (σ1) Receptor Modulation
The most prominent biological activity of the 1-benzyl-4-phenylpiperidine class is its sub-

nanomolar affinity for the σ1 receptor[2]. Unlike classic GPCRs, the σ1 receptor is a ligand-

operated chaperone residing primarily at the mitochondria-associated endoplasmic reticulum

membrane (MAM)[4].

Mechanism: Upon binding to 1-benzyl-4-(4-methoxyphenyl)piperidine, the σ1 receptor

dissociates from the binding immunoglobulin protein (BiP/GRP78)[4]. The activated

chaperone then stabilizes inositol 1,4,5-trisphosphate receptors (IP3Rs), optimizing calcium

(Ca2+) efflux from the ER to the mitochondria. This prevents ER stress, mitigates apoptosis,

and promotes robust neuroprotection[4][5].
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Caption: Mechanism of action for σ1 receptor-mediated neuroprotection via ligand activation.
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B. Dopaminergic Stabilization
Derivatives of 4-phenylpiperidine (such as pridopidine) act as functional state-dependent D2

receptor antagonists[6]. Because the 1-benzyl-4-(4-methoxyphenyl)piperidine scaffold lacks

intrinsic agonistic activity but boasts "fast-off" receptor kinetics, it can stabilize dopaminergic

signaling—reducing hyperactivity without inducing the severe extrapyramidal side effects

typical of classic D2 antagonists[6][7].

Quantitative Data Presentation
To illustrate the profound impact of the N-benzyl and 4-phenyl substitutions, the following table

summarizes the binding affinities (Ki) of the 1-benzyl-4-phenylpiperidine structural class at

sigma receptors[2].

Table 1: Binding Affinities of 4-Phenylpiperidine Derivatives at Sigma Receptors
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Compound
Scaffold

N-
Substitutio
n (R1)

4-
Substitutio
n (R2)

σ1 Ki (nM) σ2 Ki (nM)
Selectivity
(σ1/σ2)

1-Benzyl-4-

phenylpiperidi

ne-4-

carbonitrile

Benzyl Phenyl 0.41 2657 > 6400

1-Propyl-4-

phenylpiperidi

ne-4-

carbonitrile

Propyl Phenyl 1.20 185 154

1-Phenethyl-

4-

phenylpiperidi

ne-4-

carbonitrile

Phenethyl Phenyl 3.30 118 36

1-Benzyl-4-

(4-

methoxyphen

yl)piperidine

Benzyl

4-

Methoxyphen

yl

~0.50 > 2000 > 4000*

*Note: Values for the specific 4-methoxyphenyl derivative are extrapolated based on the highly

conserved SAR of the N-benzyl-4-arylpiperidine class, which maintains sub-nanomolar σ1

affinity while abolishing σ2 binding[8][2].

Experimental Workflows & Methodologies
To ensure scientific trustworthiness, the biological evaluation of this compound must utilize self-

validating assay systems. Below are the definitive protocols for assessing receptor affinity and

membrane permeability.

Protocol 1: Radioligand Binding Assay for σ1 Receptor
Affinity
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Causality of Design: Because 1-benzyl-4-(4-methoxyphenyl)piperidine is highly lipophilic,

non-specific binding to assay plastics and filters is a major risk. We mitigate this by pre-soaking

glass fiber filters in polyethylenimine (PEI), which neutralizes the negative charge of the glass

fibers, ensuring that the measured radioactivity strictly represents receptor-bound ligand[3].

Step-by-Step Methodology:

Membrane Preparation: Homogenize guinea pig brain (a tissue highly enriched in σ1

receptors) in ice-cold 50 mM Tris-HCl buffer (pH 7.4). Centrifuge at 31,000 × g for 15

minutes at 4°C. Resuspend the pellet to a final protein concentration of 1 mg/mL.

Assay Incubation: In a 96-well plate, combine 100 µL of membrane suspension, 50 µL of the

radioligand -pentazocine (final concentration 3 nM), and 50 µL of 1-benzyl-4-(4-
methoxyphenyl)piperidine at varying concentrations (10⁻¹¹ to 10⁻⁵ M).

Self-Validation Controls:

Total Binding (Positive Control): Buffer + Radioligand + Membranes.

Non-Specific Binding (Negative Control): Add 10 µM Haloperidol to saturate all σ1 sites.

Equilibration: Incubate the plate at 37°C for 120 minutes to reach thermodynamic

equilibrium.

Termination & Filtration: Abruptly terminate the reaction by rapid vacuum filtration through

GF/B glass fiber filters (pre-soaked in 0.5% PEI for 1 hour). Rationale: Rapid filtration

prevents the "fast-off" ligand from dissociating from the receptor during the wash step.

Washing: Wash filters three times with 1 mL of ice-cold Tris-HCl buffer.

Quantification: Extract the filters into scintillation vials, add 3 mL of liquid scintillation cocktail,

and quantify radioactivity using a beta counter. Calculate the IC50 and convert to Ki using

the Cheng-Prusoff equation.
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Caption: High-throughput radioligand binding assay workflow for determining σ1 receptor

affinity.

Protocol 2: PAMPA-BBB (Parallel Artificial Membrane
Permeability Assay)
Causality of Design: As a neuropharmacological agent, the compound must cross the Blood-

Brain Barrier (BBB). PAMPA-BBB uses a porcine brain lipid extract to simulate the BBB,

providing a high-throughput, cell-free prediction of passive transcellular permeability.

Preparation: Coat the filter membrane of a donor plate with 4 µL of porcine brain lipid extract

(20 mg/mL in dodecane).

Donor Solution: Dissolve the compound in DMSO, then dilute in PBS (pH 7.4) to a final

concentration of 50 µM (final DMSO < 1%). Add 200 µL to the donor wells.

Acceptor Solution: Add 200 µL of PBS to the acceptor plate wells.

Incubation: Assemble the donor and acceptor plates into a "sandwich" and incubate at room

temperature for 18 hours in a humidity chamber.

Analysis: Separate the plates and measure the concentration of the compound in both

compartments using LC-MS/MS. Calculate the effective permeability (

). A

cm/s validates high BBB penetration.
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[https://www.benchchem.com/product/b081057#biological-activity-of-1-benzyl-4-4-
methoxyphenyl-piperidine]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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